1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-7-6(8(11)12)3-4-9(7)5-1-2-5/h5-6H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBAWQAZRPIKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group or the carboxylic acid group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties. Research indicates that these compounds exhibit promising activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study synthesized a series of derivatives that showed minimum inhibitory concentration (MIC) values as low as 0.44 μM against these pathogens, highlighting their potential as effective antibacterial agents .
Anti-tubercular Activity
In addition to antibacterial properties, compounds derived from this compound have been evaluated for anti-tubercular activity. A study reported that several synthesized analogues demonstrated MIC values ranging from 7.32 to 136.10 μM against Mycobacterium tuberculosis H37Rv, indicating their potential utility in treating tuberculosis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The following table summarizes some common synthetic routes:
| Synthetic Route | Starting Materials | Key Reagents | Yield |
|---|---|---|---|
| Route A | Cyclopropane derivatives | Acid chlorides | High |
| Route B | Pyrrolidine derivatives | Base (e.g., NaOH) | Moderate |
| Route C | Oxoacids | Catalysts | Variable |
The characterization of these compounds is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm their structure and purity .
Case Study 1: Antibacterial Screening
In a systematic study, a series of this compound derivatives were screened for antibacterial activity. The results demonstrated that modifications in the substituents significantly influenced the antibacterial potency. For example, compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
Case Study 2: Anti-tubercular Efficacy
Another research effort focused on the anti-tubercular properties of these compounds. The synthesized derivatives were tested against clinical isolates of Mycobacterium tuberculosis, revealing that certain structural modifications led to improved efficacy. The best-performing compound exhibited an MIC comparable to existing anti-tubercular drugs, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations
(1) Substituent Effects on Reactivity and Bioactivity
- Cyclopropyl Group: Enhances metabolic stability due to its strained ring structure, as seen in the parent compound and 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid . This group is also critical in quinolone antibiotics (e.g., ciprofloxacin derivatives) for targeting DNA gyrase .
- Chloro and Hydroxyphenyl Groups : In 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, these substituents improve antioxidative properties but may reduce solubility due to increased hydrophobicity .
Biological Activity
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid (CAS Number 1017472-80-8) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula: C8H11NO3
- Molecular Weight: 169.18 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins within biological systems. Similar compounds have shown the following mechanisms:
- Enzyme Interaction: It is believed that this compound interacts with specific enzymes, potentially altering their function and affecting biochemical pathways. This can lead to various downstream effects, including antimicrobial and anticancer activities.
- Biochemical Pathways: The compound may influence key biochemical pathways, which can result in significant physiological changes. For instance, it has been noted that similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. In studies involving related compounds, significant antibacterial activity was observed against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics such as oxytetracycline .
| Compound | Target Bacteria | MIC (µg/mL) | Comparison to Control |
|---|---|---|---|
| This compound | E. coli | TBD | TBD |
| Similar Compound A | S. aureus | 7.8 | 16-fold lower than oxytetracycline |
| Similar Compound B | Pseudomonas aeruginosa | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored through various studies. For example, derivatives of oxopyrrolidine have demonstrated cytotoxic effects on lung adenocarcinoma (A549) cells in vitro. The structure-dependent nature of these compounds suggests that modifications can significantly enhance their anticancer efficacy .
In a comparative study:
| Compound | Cell Line | Viability (%) after Treatment |
|---|---|---|
| 1-Cyclopropyl derivative | A549 | TBD |
| Cisplatin (control) | A549 | 78–86% |
| Compound with 4-Dimethylamino phenyl substitution | A549 | 64% |
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those structurally related to this compound. The results indicated enhanced activity against resistant strains, highlighting the potential for developing new antibiotics from this class of compounds .
- Anticancer Efficacy : Another investigation focused on the anticancer properties of modified oxopyrrolidine derivatives revealed that certain substitutions led to improved cytotoxicity against cancer cell lines while maintaining lower toxicity towards non-cancerous cells .
Q & A
Q. What are the recommended analytical methods for confirming the structural identity and purity of 1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the cyclopropyl group (distinct coupling patterns) and the pyrrolidine-3-carboxylic acid backbone. Compare chemical shifts with structurally related compounds, such as 5-oxopyrrolidine-2-carboxylic acid (δ ~2.5–3.5 ppm for pyrrolidine protons) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity. Use a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Retention times should match reference standards.
- Mass Spectrometry (ESI-TOF): Verify the molecular ion peak (e.g., [M+H]) and compare with the theoretical molecular weight. For example, a derivative like (S,E)-2-hydroxy-4-arylbut-3-enoic acid shows accurate mass matching within 0.5 ppm .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as related pyrrolidine derivatives (e.g., 1-cyclopropylpyrrolidin-3-amine) can cause skin irritation .
- Ventilation: Use a fume hood for synthesis steps involving volatile reagents (e.g., cyclopropane derivatives).
- First Aid: For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical attention. In case of inhalation, move to fresh air .
- Waste Disposal: Treat as hazardous waste. Follow local regulations for organic acids and nitrogen-containing compounds .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize impurities like desfluoro or ethylenediamine byproducts?
Methodological Answer:
- Reaction Pathway Design: Use regioselective cyclopropanation agents (e.g., trimethylsulfoxonium iodide) to avoid overfunctionalization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes).
- Impurity Control: For desfluoro byproducts (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid), adjust pH during crystallization to enhance selectivity. Use preparative HPLC for separation .
- Catalytic Systems: Optimize metal catalysts (e.g., palladium or copper) for cyclopropane ring formation. For example, DMF/NADPH systems have been effective in reducing side reactions in related pyrrolidine syntheses .
Q. What strategies can resolve contradictory data in the stability profile of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–12. Monitor degradation products via LC-MS. For instance, cyclopropyl ring opening may occur under strongly acidic conditions (pH < 2), generating linear ketones .
- Computational Modeling: Use DFT calculations to predict protonation states and degradation pathways. Compare with experimental data from analogs like 2-chloropyridine-3-carboxylic acid, where hydrogen bonding stabilizes the crystalline form .
- Buffer Selection: Phosphate buffers (pH 6–8) are recommended for aqueous solubility studies, as carboxylate groups in similar compounds show minimal ionization variability in this range .
Q. How can the stereochemical configuration of this compound influence its biological activity?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with standards like (R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride .
- Structure-Activity Relationship (SAR): Test enantiomers in biological assays (e.g., enzyme inhibition). For example, (2S,3'S)-configured pyrrolidine derivatives exhibit enhanced binding to target proteins due to spatial alignment of the carboxylic acid and cyclopropyl groups .
- X-ray Crystallography: Resolve crystal structures of enantiomer-protein complexes to identify critical hydrogen-bonding interactions involving the carboxylic acid moiety .
Q. What methodologies are suitable for studying the ecological impact of this compound in environmental matrices?
Methodological Answer:
- Biodegradation Assays: Use OECD 301F (manometric respirometry) to assess aerobic biodegradation in soil/water systems. Monitor CO evolution over 28 days. Note that spirocyclic isoquinoline analogs show low biodegradability (<10% in 28 days) .
- Toxicity Profiling: Conduct Daphnia magna acute toxicity tests (OECD 202). Related carboxylic acids (e.g., 3-hydroxy-2-pyridinecarboxylic acid) have EC values >100 mg/L, suggesting low aquatic toxicity .
- Adsorption Studies: Use batch equilibration methods with soil organic matter (e.g., humic acid). Calculate Freundlich coefficients (K) to predict mobility. Polar carboxylic acids typically exhibit K < 50 L/kg, indicating moderate soil retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
